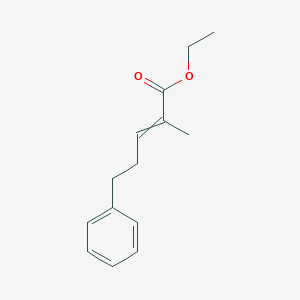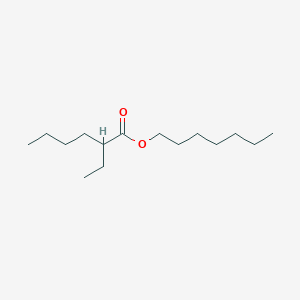
Heptyl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 2-ethylhexanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of heptanol and 2-ethylhexanoic acid. This compound is known for its applications in various industries, including cosmetics and lubricants, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptyl 2-ethylhexanoate is synthesized through an esterification reaction between heptanol and 2-ethylhexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Heptanol+2-Ethylhexanoic Acid→Heptyl 2-ethylhexanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The ester is then separated from the reaction mixture through distillation, and any unreacted starting materials are recycled back into the reactor.
Analyse Des Réactions Chimiques
Types of Reactions: Heptyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into heptanol and 2-ethylhexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst, such as sodium methoxide.
Major Products:
Hydrolysis: Heptanol and 2-ethylhexanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Applications De Recherche Scientifique
Heptyl 2-ethylhexanoate has several applications in scientific research and industry:
Cosmetics: It is used as an emollient and skin-conditioning agent in various cosmetic formulations.
Lubricants: Due to its chemical stability and lubricating properties, it is used in the formulation of high-performance lubricants.
Chemical Synthesis: It serves as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of heptyl 2-ethylhexanoate in its applications primarily involves its ability to form a protective barrier on surfaces, reducing friction and providing lubrication. In cosmetics, it helps to maintain skin hydration by forming a barrier that prevents moisture loss.
Comparaison Avec Des Composés Similaires
Heptyl 2-ethylhexanoate can be compared with other esters such as:
Ethylhexyl Palmitate: Another ester used in cosmetics for its emollient properties.
Isopropyl Myristate: Known for its use in topical pharmaceutical formulations.
Uniqueness: this compound is unique due to its specific combination of heptanol and 2-ethylhexanoic acid, which imparts distinct physical and chemical properties, making it suitable for specialized applications in cosmetics and lubricants.
Conclusion
This compound is a versatile compound with significant applications in various industries. Its unique properties and the ability to undergo specific chemical reactions make it an important compound in both research and industrial settings.
Propriétés
Numéro CAS |
112445-68-8 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
heptyl 2-ethylhexanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-10-11-13-17-15(16)14(6-3)12-8-5-2/h14H,4-13H2,1-3H3 |
Clé InChI |
ZEYQXRVECWKGOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
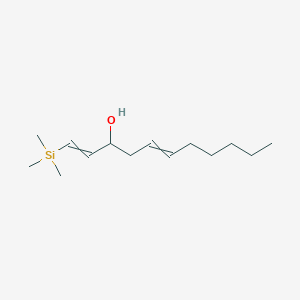



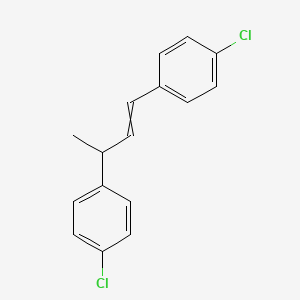
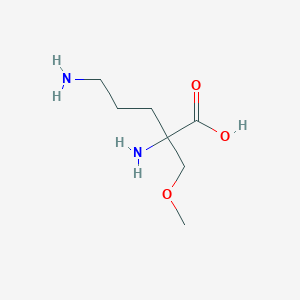
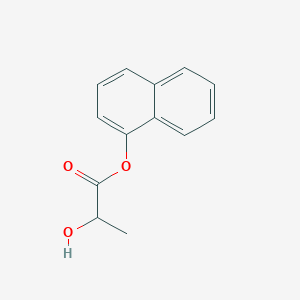
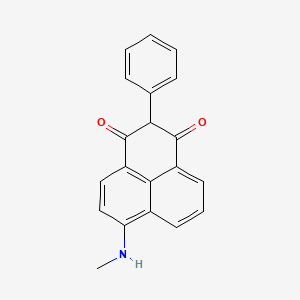
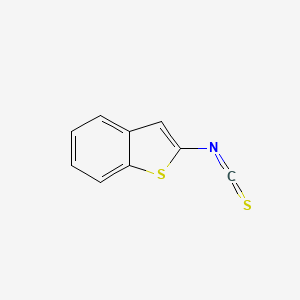
![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
